molecular formula C21H18ClN3O5S3 B2814465 (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide CAS No. 946244-70-8

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide

Cat. No. B2814465
CAS RN: 946244-70-8
M. Wt: 524.02
InChI Key: AKYZGQYWLANTBA-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H18ClN3O5S3 and its molecular weight is 524.02. The purity is usually 95%.
BenchChem offers high-quality (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Antiproliferative and Anti-HIV Activity

Research on derivatives of 2-Piperazino-1,3-benzo[d]thiazoles has demonstrated the synthesis of compounds with significant in vitro antiproliferative activity against human tumor-derived cell lines and screenings for anti-HIV activity, although no activity was observed against HIV-1 and HIV-2 (Al-Soud et al., 2010).

Anticancer Evaluation

The synthesis of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety and their evaluation against various cancer cell lines have shown promising cytotoxic activities, with specific compounds inducing apoptosis and arresting the cell cycle in cancer cells (Ravichandiran et al., 2019).

Anti-Inflammatory and Analgesic Agents

Novel derivatives derived from visnaginone and khellinone were synthesized and screened as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities, with some compounds showing high COX-2 selectivity indices (Abu‐Hashem et al., 2020).

Antimicrobial and Antiproliferative Activities

A study on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety has revealed their synthesis and evaluation for antimicrobial and anti-proliferative activities, showing notable effects against certain bacterial strains and cancer cell lines (Mansour et al., 2020).

Synthesis and Characterization

Chemical Synthesis

Various studies focus on the synthesis of bioactive molecules incorporating benzothiazoles and related heterocyclic compounds, exploring their potential biological and pharmacological activities. These include developing methodologies for synthesizing compounds with antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S3/c1-2-7-25-14-10-15-16(30-12-29-15)11-17(14)31-21(25)23-20(26)13-5-8-24(9-6-13)33(27,28)19-4-3-18(22)32-19/h1,3-4,10-11,13H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYZGQYWLANTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC3=C(C=C2SC1=NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)piperidine-4-carboxamide

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